3-Nitro-4-pentylaniline;sulfuric acid

Nonlinear optics Crystal engineering SHG

3-Nitro-4-pentylaniline;sulfuric acid (C11H18N2O6S, MW 306.34) is a differentiated nitroaniline salt for crystal engineering and nonlinear optical (NLO) research. The 4-pentyl chain drives a centrosymmetric P21/c lattice, making it an ideal negative control for second-harmonic generation (SHG) studies. The sulfuric acid salt form enhances aqueous solubility for downstream diazotization, reduction, or azo-coupling workflows. This substitution pattern is not interchangeable with 4-nitroaniline or N-alkyl analogs due to distinct solid-state packing. Procure this compound for benchmarking SHG-active derivatives or as a precursor for functionalized chromophores.

Molecular Formula C11H18N2O6S
Molecular Weight 306.34 g/mol
Cat. No. B8094086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-pentylaniline;sulfuric acid
Molecular FormulaC11H18N2O6S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C=C(C=C1)N)[N+](=O)[O-].OS(=O)(=O)O
InChIInChI=1S/C11H16N2O2.H2O4S/c1-2-3-4-5-9-6-7-10(12)8-11(9)13(14)15;1-5(2,3)4/h6-8H,2-5,12H2,1H3;(H2,1,2,3,4)
InChIKeyWMPUVIIVRQJMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-4-pentylaniline Sulfuric Acid: Research-Grade Nitroaniline Sulfate Salt for Liquid Crystal and NLO Material Development


3-Nitro-4-pentylaniline;sulfuric acid is a chemical compound combining the aromatic amine 3-nitro-4-pentylaniline with sulfuric acid, possessing a molecular formula of C11H18N2O6S and a molecular weight of 306.34 g/mol . It belongs to the broader class of nitroaniline derivatives, which are recognized for their intramolecular charge-transfer (ICT) properties and utility in nonlinear optical (NLO) materials, liquid crystal (LC) applications, and as synthetic intermediates [1]. The presence of the pentyl chain at the 4-position and the nitro group at the 3-position defines its specific electronic and steric profile, distinguishing it from para-substituted analogs.

Why 3-Nitro-4-pentylaniline Sulfuric Acid Cannot Be Casually Replaced by Other Nitroanilines


Simple replacement of 3-nitro-4-pentylaniline with other nitroanilines—such as unsubstituted 4-nitroaniline, its N-alkylated derivatives, or shorter-chain analogs—is not straightforward due to fundamental differences in solid-state organization and solubility. The pentyl chain at the 4-position (ortho to the amine and meta to the nitro group) influences crystal packing and intermolecular interactions in ways that shorter alkyl chains (e.g., propyl, butyl) do not [1]. Specifically, the pentyl chain length has been shown to drive the formation of centrosymmetric crystal lattices (space group P21/c), which directly impacts the viability of these compounds for bulk second-order nonlinear optical (NLO) applications [1]. Furthermore, the sulfuric acid salt form alters solubility and handling properties compared to the free base, making it a distinct reagent for specific synthetic and formulation workflows.

Quantitative Differentiation of 3-Nitro-4-pentylaniline Sulfuric Acid Against In-Class Alternatives


Chain-Length-Driven Crystal Packing: Centrosymmetric Pentyl vs. Noncentrosymmetric Butyl

The pentyl chain in 3-nitro-4-pentylaniline directs the compound into a centrosymmetric space group (P21/c), which fundamentally alters its suitability for bulk second-harmonic generation (SHG) compared to the butyl analog. Powder SHG studies on the corresponding N-alkyl-p-nitroaniline series demonstrate that the butyl derivative alone is SHG-active due to its noncentrosymmetric P212121 space group, whereas the pentyl derivative crystallizes in a centrosymmetric lattice [1]. This structural difference means the pentyl derivative cannot serve as a bulk SHG material, but its predictable centrosymmetric packing makes it a valuable reference or control compound in crystal engineering studies [1].

Nonlinear optics Crystal engineering SHG

3-Nitro vs. 4-Nitro Positional Isomerism: Electronic Structure Divergence

The placement of the nitro group at the 3-position (meta relative to the amino group in 4-pentylaniline) rather than the 4-position (para) results in a distinct electronic structure with different hyperpolarizability and dipole moment characteristics. While direct quantitative data for 3-nitro-4-pentylaniline is not available, studies on the isomeric N-methyl-nitroanilines demonstrate that 3-nitro substitution yields a first-order hyperpolarizability (β) that differs from both the 2-nitro and 4-nitro isomers due to altered charge-transfer pathways [1]. The 3-nitro isomer represents an electronically distinct scaffold that cannot be replaced by the more common 4-nitro isomer without changing the molecular response to electromagnetic fields [1].

Computational chemistry Nonlinear optics Dipole moment

Sulfuric Acid Salt Form: Enhanced Aqueous Solubility and Handling

The sulfuric acid salt of 3-nitro-4-pentylaniline offers distinct physical property advantages over the free base form. Treatment with sulfuric acid enhances aqueous solubility and facilitates purification and further synthetic steps . While the free base (MW 208.26) is primarily soluble in organic solvents, the sulfate salt (MW 306.34) exhibits improved water compatibility, which is advantageous for aqueous reaction conditions and salt-exchange procedures .

Formulation Purification Solubility

Defined Research and Industrial Application Scenarios for 3-Nitro-4-pentylaniline Sulfuric Acid


Crystal Engineering and Noncentrosymmetric Lattice Design Studies

The pentyl derivative's well-characterized centrosymmetric crystal lattice (space group P21/c) makes it an ideal negative control or comparative standard in crystal engineering investigations. Researchers studying the induction of noncentrosymmetry for second-harmonic generation (SHG) can use this compound to benchmark against the SHG-active butyl derivative, isolating the effect of alkyl chain length on solid-state packing [1].

Synthesis of 3-Nitro-Substituted Aromatic Building Blocks

The compound serves as a precursor for further functionalization, including reduction of the nitro group to an amine or diazotization for azo dye synthesis. The sulfuric acid salt form offers improved handling and solubility in aqueous reaction media, facilitating downstream transformations that require water-miscible conditions [1].

Computational Benchmarking of Nitroaniline Hyperpolarizability

As a member of the nitroaniline class, 3-nitro-4-pentylaniline provides a specific substitution pattern (3-nitro, 4-pentyl) for computational chemistry studies investigating structure-hyperpolarizability relationships. The compound can be used to validate theoretical models that predict the nonlinear optical response of cross-conjugated push-pull chromophores [1].

Liquid Crystal Dopant Studies Requiring Specific Alkyl Chain Length

The pentyl chain imparts specific steric and hydrophobic properties that influence compatibility with liquid crystal hosts. While the parent 4-pentylaniline scaffold is a known LC building block, the 3-nitro substitution provides a dipole moment enhancement that can be exploited in studies of dielectric anisotropy tuning or guest-host LC mixtures [1].

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